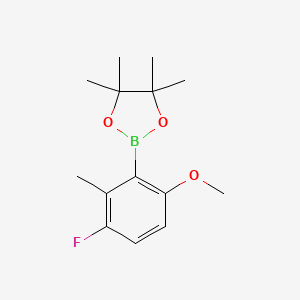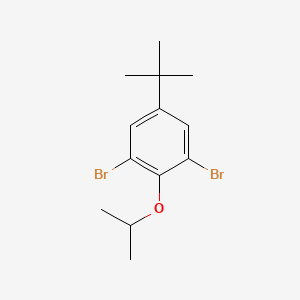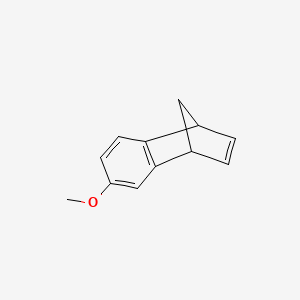
1,4-Methanonaphthalene, 1,4-dihydro-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is an organic compound with the molecular formula C₁₂H₁₂O It is a derivative of 1,4-dihydro-1,4-methanonaphthalene, featuring a methoxy group (-OCH₃) attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene typically involves the reaction of 1,4-dihydro-1,4-methanonaphthalene with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the substitution of a hydrogen atom with a methoxy group.
Industrial Production Methods
Industrial production of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene.
Reduction: The compound can be reduced to form 6-methoxy-1,4-dihydro-1,4-methanonaphthalene derivatives with different hydrogenation levels.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and halogenating agents like bromine (Br₂) for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-1,4-dihydro-1,4-methanonaphthalene, various hydrogenated derivatives, and substituted analogs with different functional groups.
科学研究应用
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Methoxy-1,4-dihydro-1,4-methanonaphthalene involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. Pathways involved in its mechanism of action include metabolic transformations and signal transduction processes.
相似化合物的比较
Similar Compounds
1,4-Dihydro-1,4-methanonaphthalene: The parent compound without the methoxy group.
6-Hydroxy-1,4-dihydro-1,4-methanonaphthalene: An oxidized derivative with a hydroxyl group.
6-Bromo-1,4-dihydro-1,4-methanonaphthalene: A halogenated analog with a bromine atom.
Uniqueness
6-Methoxy-1,4-dihydro-1,4-methanonaphthalene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
4897-71-6 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
4-methoxytricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H12O/c1-13-10-4-5-11-8-2-3-9(6-8)12(11)7-10/h2-5,7-9H,6H2,1H3 |
InChI 键 |
CGBRXECMVPZVJT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C3CC2C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5R,6S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid](/img/structure/B14027373.png)
![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)


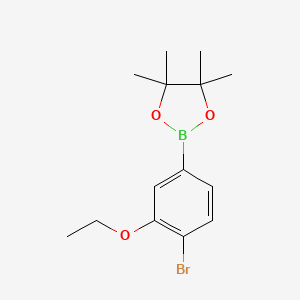

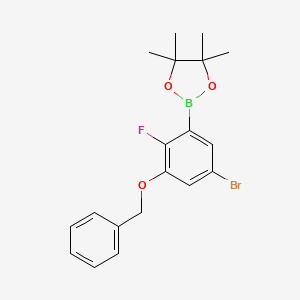
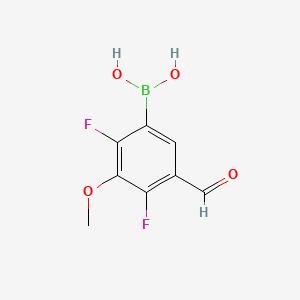
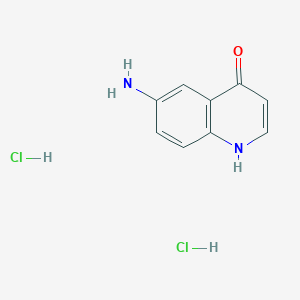

![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
